2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol
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Overview
Description
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is an organic compound with the molecular formula C12H19NO3 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups on the benzene ring and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethylamine to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanolamine moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the brain. The compound’s effects on these neurotransmitters are believed to underlie its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the ethanolamine moiety.
Mescaline: Another related compound, mescaline, has an additional methoxy group on the benzene ring.
3-Methoxytyramine: This compound has a single methoxy group and is a metabolite of dopamine.
Uniqueness
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable subject of research in medicinal chemistry .
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)ethylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(13-6-7-14)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCQYMRNXYGRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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